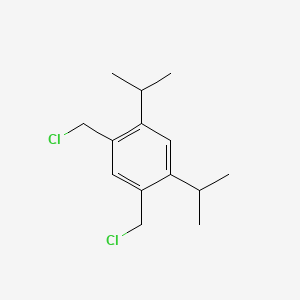

1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene

Vue d'ensemble

Description

1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene, commonly referred to as 1,5-DCMB, is an organic compound with a unique structure. It is a colorless, volatile liquid with a pungent odor, and it is soluble in most organic solvents. 1,5-DCMB has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. Its unique structure and reactivity make it an attractive target for research and development.

Applications De Recherche Scientifique

Cyclometalated Compounds

Research on cyclometalated compounds, such as the preparation and crystal structure analysis of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds, provides insights into the structural and electronic properties of complex organometallic frameworks (B. O. and P. Steel, 1998). These studies could indicate the potential use of 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene in forming novel organometallic compounds with unique properties.

Polymer Synthesis

In polymer science, the use of bifunctional initiators for cationic ring-opening polymerization, as well as Suzuki coupling reactions to create polymers with specific side chains, highlights the role of chloromethylated benzene derivatives in synthesizing new polymeric materials (I. Cianga, Y. Hepuzer, Y. Yagcı, 2002). This suggests that 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene could serve as a precursor or building block in the development of advanced polymeric materials.

Coordination Polymers and MOFs

The synthesis and study of coordination polymers and metal-organic frameworks (MOFs) based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands illustrate the use of chloromethylated benzene derivatives in constructing novel MOF structures with potential applications in gas storage, separation, and catalysis (Xiaoju Li et al., 2012). This could point to opportunities for employing 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene in similar applications.

Luminescent Materials

Studies on the synthesis and characterization of conjugated polymers incorporating metalloporphyrins indicate the potential of chloromethylated benzene derivatives in creating materials with unique optical and electronic properties, which could be useful in light-emitting devices or sensors (Biwang Jiang and W. Jones, 1997).

Environmental Applications

Research on carbazole-bearing porous organic polymers demonstrates the synthesis and application of materials with specific morphologies for environmental remediation, such as iodine capture (Shaohui Xiong et al., 2019). This suggests potential environmental applications for 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene in creating sorbent materials.

Propriétés

IUPAC Name |

1,5-bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLIVNNOQGTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1CCl)CCl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564703 | |

| Record name | 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |

CAS RN |

7188-14-9 | |

| Record name | 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

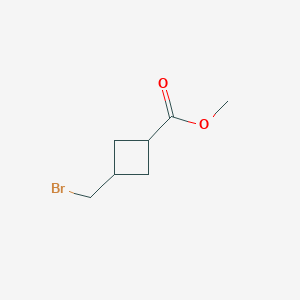

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(tert-Butoxycarbonyl)amino]propyl 4-methylbenzenesulfonate](/img/structure/B1601747.png)

![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)

![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)